4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is a complex organic compound with significant relevance in medicinal chemistry and material science. This compound features a quinoxaline core, which is a bicyclic structure known for its diverse biological activities. The methoxycarbonyl group enhances its solubility and reactivity, making it suitable for various applications in drug development and synthesis.
The compound can be synthesized through various chemical reactions, particularly those involving quinoxaline derivatives. Its structural components include a phenyl group and carboxylate functionalities, which are pivotal in its chemical behavior and potential applications.
4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate belongs to the class of quinoxaline derivatives, specifically categorized under heterocyclic compounds. These compounds are characterized by their nitrogen-containing rings and are often used in pharmaceuticals due to their biological activities.
The synthesis of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate typically involves several steps, including the formation of the quinoxaline ring and subsequent functionalization. A common method includes:
The reaction conditions often include refluxing in solvents such as ethanol or dimethylformamide (DMF). Reaction times can vary from several hours to days depending on the reactivity of the starting materials and the desired yield.
The molecular formula of 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate is . The structure consists of a quinoxaline ring substituted with a methoxycarbonyl group at one phenyl position and a carboxylate at another position.
4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate can participate in various chemical reactions:
Reaction yields and selectivity can be influenced by factors such as temperature, solvent choice, and reaction time. For example, heating at elevated temperatures (around 230 °C) has been shown to favor the formation of desired products while minimizing side reactions like decarboxylation .
The mechanism by which 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate exerts its biological effects is largely dependent on its interaction with specific biological targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes.
Studies have indicated that similar quinoxaline derivatives exhibit antimicrobial and anticancer activities due to their ability to interfere with cellular processes . The precise mechanism often involves binding to active sites on target proteins, altering their function.
4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate has several potential applications:
Quinoxaline, a bicyclic heterocycle formed by benzene and pyrazine ring fusion, has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. Its journey began with the isolation of natural antibiotics like echinomycin from Streptomyces species, which features quinoxaline-2-carboxylic acid termini linked via a peptide chain [3]. These compounds function as bisintercalators, inserting their quinoxaline units into DNA adjacent to cytosine-guanine (C-G) base pairs, thereby inhibiting transcriptional processes [3] [8]. The discovery of iodinin (1-hydroxyquinoxaline-5,10-dioxide) from Chromobacterium iodinum further highlighted the pharmacophoric versatility of this nucleus, demonstrating potent cytotoxicity against leukemia cells through apoptosis induction [8].
Year | Compound/Class | Biological Activity | Significance |
---|---|---|---|
1940s | Iodinin | Antimicrobial | First natural quinoxaline N-oxide isolated |
1970s | Quinoxidine/Dioxidine | Broad-spectrum antibacterial | Early synthetic therapeutics used clinically |
2000s | XK-469 | Antitumor (Topoisomerase IIβ inhibitor) | Entered Phase I trials for leukemia |
2010s | AG1295 (Tyrphostin) | Tyrosine kinase inhibition | Preclinical candidate for acute myeloid leukemia |
2020s | HIF-1 inhibitors (e.g., alkene-bridged bisquinoxalines) | Anticancer (HIF-1 inhibition) | IC₅₀ = 0.09 nM for HIF-1; 0.22 nM cytotoxicity in MCF-7 cells |
The synthetic accessibility of quinoxalines via condensation of o-phenylenediamines with 1,2-dicarbonyl compounds accelerated medicinal exploration [4] [9]. Derivatives have since spanned therapeutic areas including antibacterials (quinoxidine, dioxidine), antivirals (influenza NS1A inhibitors), and antitumor agents (XK-469, Phase I) [3] [8]. Clinical candidates like XL-765 (Voxtalisib) and XL-147 (Pilaralisib) target PI3K isoforms in solid tumors, underscoring the scaffold’s adaptability to modern drug discovery challenges [3].
Carboxylate groups introduce critical physicochemical and electronic modifications to the quinoxaline core. Positional isomerism significantly influences bioactivity: C6-carboxylation (as in 4-(methoxycarbonyl)phenyl quinoxaline-6-carboxylate) enables conjugation with biomolecules via amide coupling, while C2-carboxylates enhance metal-chelating capacity [1] [8] [10]. The electron-withdrawing nature of carboxylates augments the inherent electron deficiency of the quinoxaline ring, fostering push-pull systems that facilitate intramolecular charge transfer (ICT). This property is exploited in materials science, where carboxylic acid-functionalized quinoxalines exhibit aggregation-induced emission (AIE) due to restricted intramolecular motions in solid states [2].
Substitution Position | Electronic Effects | Functional Applications | Exemplar Compound |
---|---|---|---|
C2 | Enhances metal coordination | Anticancer chelators, sensors | Quinoxaline-2-carboxylic acid derivatives |
C3 | Modulates π-conjugation | Fluorescent probes | 3-Carboxyquinoxaline AIEgens |
C6 | Optimizes ICT for optoelectronics | Polymer precursors, bioconjugation | 4-(Methoxycarbonyl)phenyl quinoxaline-6-carboxylate |
C2,C3 | Dual electron-withdrawal | Antiviral agents | Influenza NS1A inhibitors |
Hydrogen-bonding capability further enables supramolecular assembly. In columnar liquid crystals, carboxylated quinoxalines form J-type aggregates via OH···O hydrogen bonds, creating ordered mesophases with enhanced charge-carrier mobility [2] [7]. This structural motif also improves solubility in aqueous media—a limitation of parent quinoxalines—enabling biological evaluation without organic co-solvents [10].
The 4-(methoxycarbonyl)phenyl group serves as a versatile synthon for further derivatization. Unlike free carboxylic acids, the methyl ester avoids decarboxylation under high-temperature syntheses—a key limitation observed in hydrothermal reactions of quinoxaline-6-carboxylic acids above 150°C [10]. This stability enables efficient one-pot cyclization-esterification strategies, as demonstrated in the synthesis of 2,3-diarylquinoxaline-6-carboxylates from 3,4-diaminobenzoate esters and benzils [9] [10].
Electronically, the ester group balances lipophilicity and polarity, enhancing cell permeability while retaining hydrogen-bond acceptor capacity. In influenza NS1A inhibitors, esters improved target binding (IC₅₀ = 1–10 µM) over carboxylic acids, attributed to optimized hydrophobic pocket interactions [5]. The methoxycarbonyl moiety also serves as a polymerization handle; in photoactive liquid crystals, it undergoes transesterification with quinoxaline diols to generate emissive mesogens with broad-temperature columnar phases [7].
Synthetic Advantages:
This strategic functionalization thus bridges medicinal chemistry and materials science, enabling tailored derivatives for specific applications—from NS1A-targeting antivirals to AIE-active liquid crystals [5] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9